
(6E)-2,6,11-trimethyldodeca-2,6,10-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tanacetene typically involves the extraction from the roots and aerial parts of Tanacetum longifolium using solvents like hexane and chloroform . The extraction process is followed by purification steps, including chromatography, to isolate the pure compound.
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of tanacetene. Most of the available data pertains to laboratory-scale extraction and purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
(6E)-2,6,11-trimethyldodeca-2,6,10-triene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in tanacetene.
Substitution: Substitution reactions can introduce new functional groups into the tanacetene molecule.
Common Reagents and Conditions
Common reagents used in the reactions of tanacetene include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of tanacetene depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of various oxidized derivatives of tanacetene.
Applications De Recherche Scientifique
(6E)-2,6,11-trimethyldodeca-2,6,10-triene has several scientific research applications, including:
Chemistry: this compound is studied for its unique chemical properties and potential as a building block for synthesizing other complex molecules.
Biology: Research on tanacetene includes its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Industry: this compound’s unique chemical structure makes it a candidate for various industrial applications, including the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tanacetene involves its interaction with specific molecular targets and pathways. While the exact mechanism is still under investigation, it is believed that tanacetene exerts its effects by modulating various biochemical pathways and
Propriétés
Formule moléculaire |
C15H26 |
|---|---|
Poids moléculaire |
206.37 g/mol |
Nom IUPAC |
(6E)-2,6,11-trimethyldodeca-2,6,10-triene |
InChI |
InChI=1S/C15H26/c1-13(2)9-6-7-11-15(5)12-8-10-14(3)4/h9-11H,6-8,12H2,1-5H3/b15-11+ |
Clé InChI |
SATOEJVASOISEY-RVDMUPIBSA-N |
SMILES |
CC(=CCCC=C(C)CCC=C(C)C)C |
SMILES isomérique |
CC(=CCC/C=C(\C)/CCC=C(C)C)C |
SMILES canonique |
CC(=CCCC=C(C)CCC=C(C)C)C |
Synonymes |
(2E,6E,10E)-2,6,11-trimethyl-dodeca-2,6,10-triene tanacetene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


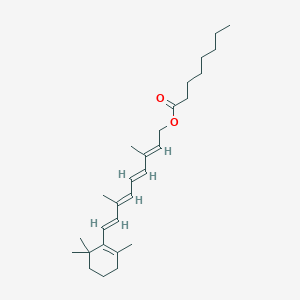
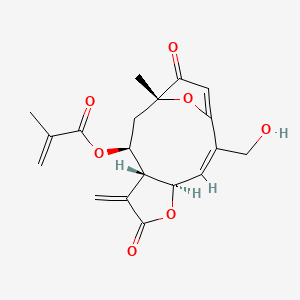
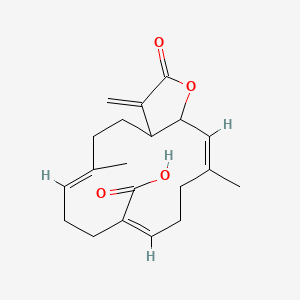
![2-[(Z)-[(1Z)-1-(diaminomethylidenehydrazinylidene)butan-2-ylidene]amino]guanidine](/img/structure/B1232743.png)


![(1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.0?,?.0??,??]heptadecan-6-one](/img/structure/B1232746.png)
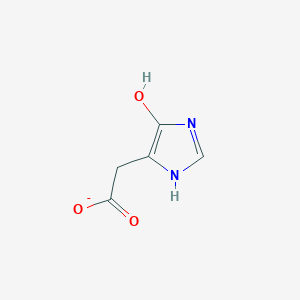
![{4-[(2S)-2-amino-2-carboxyethyl]phenyl}oxidaniumyl](/img/structure/B1232752.png)
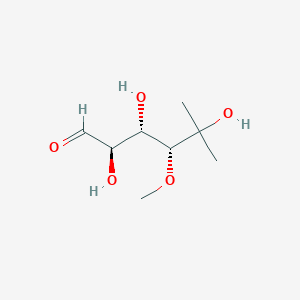
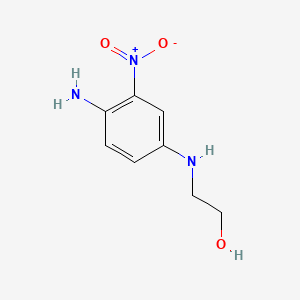

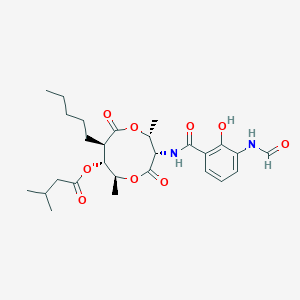
![(1Z,19Z)-14,16-dihydroxy-15-methoxy-5,6,6,21,21-pentamethyl-3,7,18,23-tetrazaoctacyclo[16.13.0.03,16.04,7.04,14.08,13.022,30.024,29]hentriaconta-1(31),8,10,12,19,22(30),24,26,28-nonaene-2,17-dione](/img/structure/B1232762.png)
